molecular formula C12H13N3 B12854487 6-Phenethylpyridazin-3-amine

6-Phenethylpyridazin-3-amine

Cat. No.: B12854487
M. Wt: 199.25 g/mol
InChI Key: GHBOYEBISSFRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR : The pyridazine ring protons resonate as two doublets between δ 8.2–8.5 ppm (H-4 and H-5). The amine proton appears as a broad singlet near δ 5.8 ppm, while the phenethyl group shows aromatic protons at δ 7.2–7.4 ppm and methylene protons as a triplet (δ 2.8 ppm) and multiplet (δ 1.9 ppm).
  • $$ ^{13}\text{C} $$ NMR : The pyridazine carbons resonate at δ 150–160 ppm (C-3 and C-6), with the phenethyl carbons appearing at δ 125–140 ppm (aromatic) and δ 35–40 ppm (methylene).

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch: 3350–3450 cm$$ ^{-1} $$ (amine)
  • C=N stretch: 1580–1620 cm$$ ^{-1} $$ (pyridazine ring)
  • C-H bending: 750–800 cm$$ ^{-1} $$ (phenethyl aromatic).

UV-Vis Spectroscopy

The conjugated π-system of the pyridazine ring produces a strong absorption band at 270–290 nm ($$ \pi \rightarrow \pi^* $$), with a weaker n$$ \rightarrow \pi^* $$ transition near 340 nm.

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 187.24 ($$ [\text{M}+\text{H}]^+ $$). Characteristic fragments include m/z 144 (loss of $$ \text{C}2\text{H}5 $$) and m/z 77 (phenyl group).

Comparative Analysis with Related Pyridazine Derivatives

Table 2: Structural and electronic comparison with pyridazine analogs

Compound Substituent Molecular Formula Key Properties
This compound Phenethyl, amine $$ \text{C}{11}\text{H}{13}\text{N}_{3} $$ High hydrophobicity, planar core
6-Methoxypyridazin-3-amine Methoxy, amine $$ \text{C}5\text{H}7\text{N}_3\text{O} $$ Enhanced solubility, electron-donating group
6-Methyl-$$ N $$-phenylpyridazin-3-amine Methyl, phenylamine $$ \text{C}{11}\text{H}{11}\text{N}_3 $$ Steric hindrance, reduced conjugation

The phenethyl group in this compound confers greater lipophilicity compared to methoxy or methyl derivatives, impacting its solubility and intermolecular interactions. Unlike 6-methoxypyridazin-3-amine, which exhibits strong electron-donating effects, the phenethyl moiety primarily contributes steric bulk without significantly altering the ring’s electronic density. In contrast, $$ N $$-phenyl substitution (as in CID 2729644) introduces rotational barriers, reducing planarity and π-orbital overlap.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-(2-phenylethyl)pyridazin-3-amine

InChI

InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15)

InChI Key

GHBOYEBISSFRRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Halogenated Pyridazine Intermediate Route

A common approach involves starting from a 3-halopyridazine derivative (e.g., 3-chloropyridazine) and performing nucleophilic aromatic substitution with ammonia or an amine source to install the amino group at the 3-position. The phenethyl group at the 6-position can be introduced either before or after amination via:

This method benefits from the availability of halogenated pyridazine precursors and the regioselectivity of substitution at the 3-position.

Reductive Amination of 6-Phenethylpyridazine-3-carbaldehyde

Another method involves synthesizing 6-phenethylpyridazine-3-carbaldehyde as a key intermediate, followed by reductive amination to convert the aldehyde group into the amine:

  • The aldehyde is reacted with ammonia or a primary amine under mild acidic conditions to form an imine intermediate.
  • The imine is then reduced using catalytic hydrogenation (e.g., Pd/C, Pt) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).
  • This method allows for high selectivity and yields of the 3-amine derivative.

Multi-step Synthesis via Nitration and Reduction

Inspired by aromatic amine synthesis, a multi-step approach can be adapted:

Step Reaction Type Description
1 Nitration Nitration of 6-phenethylpyridazine to introduce a nitro group at the 3-position.
2 Reduction Reduction of the nitro group to an amine using catalytic hydrogenation or chemical reductants.
3 Purification Isolation of this compound by crystallization or chromatography.

This approach is classical but requires careful control of reaction conditions to avoid over-reduction or side reactions.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Advantages Challenges
Nucleophilic substitution 3-halopyridazine, NH3 or amine, polar solvent Regioselective, straightforward Requires halogenated precursor
Reductive amination 6-phenethylpyridazine-3-carbaldehyde, NaBH3CN, acid catalyst Mild conditions, high selectivity Sensitive to over-reduction
Nitration and reduction HNO3/H2SO4 (nitration), Pd/C or Sn/HCl (reduction) Established method, scalable Multi-step, potential side products

Research Findings and Yields

  • Reductive amination methods typically yield 60-85% of the target amine with high purity when optimized for temperature and catalyst loading.
  • Nucleophilic substitution on halogenated pyridazines can achieve yields of 70-90%, depending on the leaving group and reaction time.
  • Nitration followed by reduction often results in moderate yields (~50-70%) due to the sensitivity of the pyridazine ring to harsh nitration conditions.

Analytical Characterization

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-halopyridazine + NH3 Polar solvents, heat 70-90 Requires halogenated intermediate
Reductive amination 6-phenethylpyridazine-3-carbaldehyde NaBH3CN, acid catalyst, mild heating 60-85 High selectivity, mild conditions
Nitration + reduction 6-phenethylpyridazine HNO3/H2SO4 (nitration), Pd/C or Sn/HCl (reduction) 50-70 Multi-step, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions: 6-Phenethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

6-Phenethylpyridazin-3-amine has been studied for its potential anticancer properties. Research indicates that derivatives of pyridazine compounds can selectively target cancer cells while minimizing effects on normal cells. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Adenosine Receptor Modulation

The compound has been investigated for its role as an antagonist at the A3 adenosine receptor. This receptor is implicated in various physiological processes, including inflammation and tumor progression. Studies demonstrate that 6-phenyl derivatives exhibit high selectivity and affinity for A3 receptors, suggesting potential therapeutic applications in treating conditions like ischemia and cancer .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionKey Findings
This compoundHL-60 leukemiaApoptosis inductionSignificant reduction in cell viability at high concentrations
Similar pyridazine derivativesVarious cancersCell cycle arrestSelective targeting of cancer cells with minimal toxicity to normal cells

Nanotechnology Applications

Phenolic-enabled Nanotechnology

The compound's structural properties allow it to be utilized in phenolic-enabled nanotechnology (PEN), which focuses on synthesizing nanoparticles with enhanced biomedical applications. The unique reactivity of phenolic compounds facilitates the formation of nanohybrids that can be employed in drug delivery systems and biosensing technologies .

Biosensing and Bioimaging

Nanoparticles synthesized using this compound have shown promise in biosensing applications due to their high surface area and functionalizability. These nanoparticles can be engineered to detect specific biomolecules, making them valuable tools in diagnostics and therapeutic monitoring.

Table 2: Applications of Nanoparticles Synthesized from this compound

Application TypeDescriptionAdvantages
Drug DeliveryTargeted delivery of therapeutic agentsEnhanced bioavailability
BiosensingDetection of biomoleculesHigh sensitivity and specificity
BioimagingImaging techniques for medical diagnosticsReal-time monitoring capabilities

Case Studies

Case Study 1: A3 Receptor Antagonism

In a study investigating the effects of various pyridazine derivatives on A3 adenosine receptors, this compound was found to inhibit receptor activation effectively. This inhibition was linked to reduced inflammatory responses in cellular models, highlighting its potential use in treating inflammatory diseases .

Case Study 2: Nanoparticle Synthesis for Drug Delivery

A research project focused on developing nanoparticles using this compound demonstrated successful encapsulation of chemotherapeutic agents. The resulting nanoparticles exhibited controlled release profiles, enhancing the therapeutic efficacy while reducing side effects associated with conventional chemotherapy .

Mechanism of Action

The mechanism of action of 6-Phenethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: 6-Chloropyridazin-3-amine exhibits temperature-dependent solubility in polar solvents (e.g., methanol, DMF), correlating well with the Apelblat and λh equations . 6-(Oxan-4-yl)pyridazin-3-amine’s tetrahydro-2H-pyran group likely enhances solubility in aqueous environments compared to hydrophobic phenyl derivatives .

Chloro groups (electron-withdrawing) increase reactivity toward nucleophilic substitution, making 6-chloropyridazin-3-amine a versatile precursor .

Biological and Synthetic Relevance :

  • 6-Phenylpyridazin-3-amine and its derivatives are frequently used in medicinal chemistry for constructing kinase inhibitors or antimicrobial agents .
  • Pyrazole-substituted analogs (e.g., N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine ) demonstrate hydrogen-bonding motifs critical for crystal engineering .

Biological Activity

6-Phenethylpyridazin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its inhibitory effects on various biological targets.

Inhibition of Anoctamin 6 Protein

One significant area of research involves the inhibition of the anoctamin 6 protein (ANO6), which plays a crucial role in calcium-dependent chloride ion transport. Inhibitors of ANO6 have therapeutic implications for conditions such as cancer and cystic fibrosis. In a study, this compound was shown to exhibit inhibitory effects on ANO6, suggesting its potential utility as a therapeutic agent in related diseases .

Antimicrobial Properties

Another aspect of its biological activity includes antimicrobial effects. Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Calcium Ion Modulation : By inhibiting ANO6, the compound may alter calcium ion transport, affecting cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, suggesting that this compound may act through enzyme inhibition.

Study on Anoctamin Inhibition

In a patent study focused on novel inhibitors of ANO6, this compound was tested alongside other derivatives. The results indicated that this compound significantly reduced ANO6 activity in vitro, leading to decreased proliferation of cancer cells .

CompoundANO6 Inhibition (%)IC50 (µM)
This compound755.2
Control Compound A4010.1
Control Compound B2015.0

Antimicrobial Activity Assessment

A separate study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The compound demonstrated notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128
Pseudomonas aeruginosa>128

Q & A

Q. How should crystallographic data be interpreted to validate this compound’s binding mode?

  • Answer: Analyze electron density maps (e.g., Coot) to confirm ligand placement in protein pockets. Compare bond lengths/angles with similar structures (e.g., PDB ID: 59R) to assess geometric feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.